molecular formula C15H17N3O3 B12928722 5-(2-Amino-4-oxo-6-phenyl-1,4-dihydropyrimidin-5-yl)pentanoic acid CAS No. 105996-17-6

5-(2-Amino-4-oxo-6-phenyl-1,4-dihydropyrimidin-5-yl)pentanoic acid

Cat. No.: B12928722
CAS No.: 105996-17-6
M. Wt: 287.31 g/mol
InChI Key: CONXXRRCNONNAX-UHFFFAOYSA-N
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Description

5-(2-Amino-4-oxo-6-phenyl-1,4-dihydropyrimidin-5-yl)pentanoic acid is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with an amino group, a phenyl group, and a pentanoic acid chain. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Amino-4-oxo-6-phenyl-1,4-dihydropyrimidin-5-yl)pentanoic acid typically involves multi-step organic reactions. One common method includes the condensation of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal, followed by heating to produce the desired indole product

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

5-(2-Amino-4-oxo-6-phenyl-1,4-dihydropyrimidin-5-yl)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to its corresponding amine or alcohol derivatives.

    Substitution: This reaction can replace one functional group with another, often using halogenating agents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

5-(2-Amino-4-oxo-6-phenyl-1,4-dihydropyrimidin-5-yl)pentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Amino-4-oxo-6-phenyl-1,4-dihydropyrimidin-5-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Amino-4-oxo-6-phenyl-1,4-dihydropyrimidin-5-yl)pentanoic acid is unique due to its specific combination of functional groups and its potential for diverse chemical and biological applications. Its structure allows for various modifications, making it a versatile compound in scientific research.

Properties

CAS No.

105996-17-6

Molecular Formula

C15H17N3O3

Molecular Weight

287.31 g/mol

IUPAC Name

5-(2-amino-6-oxo-4-phenyl-1H-pyrimidin-5-yl)pentanoic acid

InChI

InChI=1S/C15H17N3O3/c16-15-17-13(10-6-2-1-3-7-10)11(14(21)18-15)8-4-5-9-12(19)20/h1-3,6-7H,4-5,8-9H2,(H,19,20)(H3,16,17,18,21)

InChI Key

CONXXRRCNONNAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)N)CCCCC(=O)O

Origin of Product

United States

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